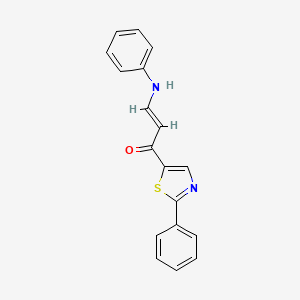
2-クロロ-N-(1H-プリン-6-イル)プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(1H-purin-6-yl)propanamide is a chemical compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
科学的研究の応用
2-chloro-N-(1H-purin-6-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
Target of Action
The primary target of 2-chloro-N-(1H-purin-6-yl)propanamide is human serum albumin (HSA) . HSA is the most abundant protein in human blood plasma and plays a crucial role in transporting various substances, including hormones, fatty acids, and drugs.
Mode of Action
The interaction between 2-chloro-N-(1H-purin-6-yl)propanamide and its target, HSA, is predominantly driven by hydrophobic forces . The compound binds to HSA, leading to conformational changes in the protein . This interaction is entropy-driven, suggesting that the binding process is spontaneous .
Result of Action
The binding of 2-chloro-N-(1H-purin-6-yl)propanamide to HSA leads to conformational changes in the protein . This could potentially affect the function of HSA and the transport of other substances in the body.
生化学分析
Biochemical Properties
The role of 2-chloro-N-(1H-purin-6-yl)propanamide in biochemical reactions is not well-defined due to limited available data. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the interactions occur .
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2-chloro-N-(1H-purin-6-yl)propanamide may change. This could be due to the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
2-chloro-N-(1H-purin-6-yl)propanamide may be involved in various metabolic pathways, interacting with enzymes or cofactors. It could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1H-purin-6-yl)propanamide typically involves the nucleophilic substitution of chlorine in 6-chloropurine with a propanamide group. One common method includes the reaction of 6-chloropurine with propanamide in the presence of a base such as triethylamine. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of 2-chloro-N-(1H-purin-6-yl)propanamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
化学反応の分析
Types of Reactions
2-chloro-N-(1H-purin-6-yl)propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of bases such as triethylamine or sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Various substituted purine derivatives.
Oxidation: Oxidized forms of the compound with different functional groups.
Reduction: Reduced forms with altered oxidation states.
Hydrolysis: Carboxylic acids and amines.
類似化合物との比較
Similar Compounds
6-chloropurine: A precursor in the synthesis of 2-chloro-N-(1H-purin-6-yl)propanamide.
2-amino-6-chloropurine: Another purine derivative with similar chemical properties.
N-(purin-6-yl) derivatives: Compounds with different substituents at the purine ring
Uniqueness
2-chloro-N-(1H-purin-6-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-chloro-N-(7H-purin-6-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5O/c1-4(9)8(15)14-7-5-6(11-2-10-5)12-3-13-7/h2-4H,1H3,(H2,10,11,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDLPBABDWHGOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=NC2=C1NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2379947.png)
![(Z)-4-Chloro-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-hydroxybut-2-enenitrile](/img/structure/B2379952.png)
![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2379953.png)
![(3aS,6aalpha)-Hexahydrocyclopenta[b]pyrrole-3aalpha(3H)-carboxylic acid ethyl ester](/img/structure/B2379957.png)


![5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2379961.png)
![2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole](/img/structure/B2379962.png)


![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide](/img/structure/B2379966.png)
